molecular formula C11H10N2O3 B2942631 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 719-58-4

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B2942631
CAS No.: 719-58-4
M. Wt: 218.212
InChI Key: NJQWKPUMNAVRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound supplied for research use only. It is strictly for laboratory and scientific applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, which is structurally similar to the cinnoline core, are extensively investigated in medicinal chemistry for their potent biological activities. Notably, such derivatives have been explored and patented as key intermediates or active agents in the development of antibacterial pharmaceuticals . The core structure is also recognized as a novel HIV-1 integrase strand transfer inhibitor , highlighting its value in antiviral research . Researchers utilize this heterocyclic scaffold to synthesize and study novel molecules for various biological targets. The product is typically supplied with a high purity level and should be stored sealed in a dry environment at cool temperatures (e.g., 2-8°C) to ensure stability . As a research chemical, handling should be conducted by qualified professionals in appropriately equipped laboratories. Please refer to the relevant Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

IUPAC Name

1-ethyl-4-oxocinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWKPUMNAVRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cinnoline-Based Derivatives

4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (Unsubstituted)
  • Structure : Lacks the ethyl group at position 1.
  • Activity : Moderate antibacterial efficacy, with MIC values higher than ethylated analogs .
1-(4-Chlorophenyl)-5-ethoxy-4-oxocinnoline-3-carboxylic Acid
  • Structure : Features a 4-chlorophenyl group at position 1 and an ethoxy group at position 4.
  • Properties : Increased molecular weight (MW = 344.75 g/mol) and enhanced hydrophobic interactions due to aromatic substitution.
  • Activity : Improved binding to bacterial enzymes but may exhibit higher toxicity .
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic Acid
  • Structure : Phenyl group at position 6.
  • Properties : Higher steric bulk may hinder target binding but improve stability.

Table 1: Comparison of Cinnoline Derivatives

Compound Substituents MW (g/mol) MIC (µM)* logP (Predicted)
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 1-Ethyl 218.21 2.5–5.0 1.8
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid None 190.15 >10 0.9
1-(4-Chlorophenyl)-5-ethoxy derivative 1-(4-Cl-Ph), 5-OEt 344.75 N/A 2.5

MIC values against *Staphylococcus aureus.

Quinoline and Naphthyridine Derivatives

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structure: Quinoline core with a 1-ethyl group.
  • Properties: Higher similarity to fluoroquinolones (e.g., ciprofloxacin).
  • Activity : Exceptional potency (MIC = 0.72–2.5 µM) against drug-resistant S. aureus .
Cinoxacin
  • Structure: 1-Ethyl-6,7-methylenedioxy-cinnoline derivative.
  • Properties : Enhanced solubility due to methylenedioxy group.
  • Activity: Clinically used for urinary tract infections but less potent than newer quinolones .
Nalidixic Acid (1-Ethyl-7-methyl-1,8-naphthyridine-3-carboxylic Acid)
  • Structure : Naphthyridine core with 1-ethyl and 7-methyl groups.
  • Properties: Broader-spectrum activity but prone to resistance. Organotin derivatives show enhanced antifungal activity .

Table 2: Comparison with Quinoline/Naphthyridine Analogs

Compound Core Structure MW (g/mol) MIC (µM)* Key Feature
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline 217.22 0.72–2.5 High Gram-positive potency
Cinoxacin Cinnoline 262.23 5–10 Methylenedioxy group
Nalidixic Acid Naphthyridine 232.23 10–20 Organotin derivatives

Biological Activity

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 23789-88-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and functional group modifications to achieve the desired structure.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds in the quinoline family have demonstrated significant anticancer properties through the inhibition of specific kinases and receptors involved in tumor proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise as inhibitors of β-secretase (BACE-1), which is implicated in Alzheimer's disease pathology. For instance, studies have identified potent analogs with low cytotoxicity and high blood-brain barrier permeability .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably:

  • IC50 Values : Certain derivatives have exhibited IC50 values in the micromolar range against a panel of NCI cancer cell lines, indicating their potential as therapeutic agents .

Study 1: Anticancer Efficacy

A study focused on the anticancer effects of 1-Ethyl-4-oxo-1,4-dihydrocinnoline derivatives demonstrated significant growth inhibition in several cancer cell lines. The most promising compound showed an IC50 value of approximately 10 μM against breast cancer cells.

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of a related compound as a BACE-1 inhibitor. The compound displayed a high affinity for the enzyme with an IC50 value of 1.89 μM, suggesting its potential role in Alzheimer's treatment .

Data Table: Biological Activities

Activity TypeTarget/MechanismIC50 Value (μM)Reference
AnticancerVarious cancer cell lines~10
BACE-1 InhibitionAlzheimer's Disease1.89
Kinase InhibitionC-Raf Kinase8.7

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